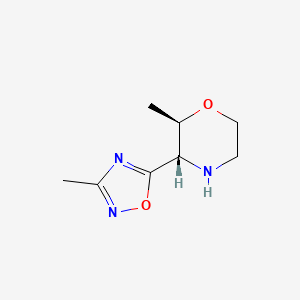

(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

Description

(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a chiral morpholine derivative featuring a 1,2,4-oxadiazole substituent. The compound’s stereochemistry at the 2R and 3S positions distinguishes it from other morpholine analogs. Morpholine derivatives are widely explored in medicinal chemistry due to their balanced solubility and bioavailability, while 1,2,4-oxadiazoles are valued as bioisosteres for carboxylic acids or amides, enhancing metabolic stability and binding affinity .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |

InChI |

InChI=1S/C8H13N3O2/c1-5-7(9-3-4-12-5)8-10-6(2)11-13-8/h5,7,9H,3-4H2,1-2H3/t5-,7+/m1/s1 |

InChI Key |

HTUSWTNDYRIMKS-VDTYLAMSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C |

Canonical SMILES |

CC1C(NCCO1)C2=NC(=NO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the formation of the morpholine ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the morpholine ring. Subsequent reactions introduce the oxadiazole ring, often through cyclization reactions involving nitrile oxides and amidoximes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It may serve as a ligand in biochemical assays.

Medicine

Medicinally, (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and morpholine moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholine-Oxadiazole Derivatives

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride (CAS 1361113-47-4)

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 219.67 g/mol

- Key Features : Hydrochloride salt form (improves aqueous solubility), 2-methyl substitution on morpholine, oxadiazole at position 2 .

- Comparison : The target compound differs in substituent position (3-substituted oxadiazole vs. 2-substituted) and stereochemistry. The hydrochloride salt’s ionic nature enhances solubility but may reduce passive diffusion compared to the free base.

Benzaldehyde-Oxadiazole Derivatives

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 879896-54-5)

- Molecular Formula : C₁₀H₈N₂O₂

- Melting Point : 66–68°C

- Key Features : Benzaldehyde backbone with 2-position oxadiazole substitution.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7)

- Molecular Formula : C₁₀H₈N₂O₂

- Melting Point : 105–109°C

- Key Features : Benzaldehyde with 3-position oxadiazole substitution.

Comparison: The positional isomerism of the oxadiazole ring significantly affects melting points (Δ~40°C), highlighting steric and electronic differences.

Morpholine-Oxazolidinone Derivatives (CAS 496031-57-3, 168828-89-5)

- Key Features: Fluorinated aromatic systems with oxazolidinone and morpholine groups.

- Example: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (CAS 496031-57-3).

- Comparison: The oxazolidinone ring introduces a lactam structure, differing from the oxadiazole’s electron-deficient heterocycle. Fluorine substituents enhance metabolic stability and binding affinity, which the target compound lacks. These analogs may target bacterial protein synthesis (e.g., linezolid-like activity), whereas the oxadiazole-morpholine derivative could favor kinase or CNS targets .

Comparative Data Table

Key Findings and Implications

Substituent Position : The 3-substituted oxadiazole in the target compound may confer distinct electronic effects compared to 2-substituted analogs, influencing receptor interactions .

Salt vs. Free Base : Hydrochloride salts (e.g., CAS 1361113-47-4) improve solubility but may alter pharmacokinetics compared to the free base .

Heterocycle Impact: Oxadiazoles offer metabolic stability, while oxazolidinones (e.g., CAS 496031-57-3) provide rigid scaffolds for antibacterial activity .

Biological Activity

(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine, also known as (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

- Molecular Formula : C8H14ClN3O2

- Molecular Weight : 219.67 g/mol

- CAS Number : 1867662-41-6

- IUPAC Name : (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on substituted oxadiazole hybrids indicated that compounds similar to (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine showed promising activity against HCT116 colon cancer cells and MIA PaCa2 pancreatic cancer cells. The mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3β), leading to apoptosis through the suppression of NF-kB activity .

Immunosuppressive Effects

Another study highlighted the immunosuppressive properties of oxadiazole derivatives. A specific compound within this class exhibited an IC50 value of 0.31 μM against PI3Kγ in lymph node cells. The findings suggested that these compounds could induce apoptosis in activated lymph node cells in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial potential of (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has also been explored. In vitro studies indicated that certain oxadiazole derivatives displayed significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against tested pathogens .

The biological activities of (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine can be attributed to several mechanisms:

- GSK3β Inhibition : This leads to reduced NF-kB activity and subsequent apoptosis in cancer cells.

- PI3Kγ Pathway Modulation : The compound's ability to inhibit PI3Kγ contributes to its immunosuppressive effects.

- Antimicrobial Action : The structural characteristics of oxadiazole allow it to interact with bacterial membranes and inhibit vital cellular processes.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.